molecular formula C21H24N2O B5140019 (2,5-dimethylphenyl)(2-ethyl-1-methyl-1H-imidazol-5-yl)phenylmethanol

(2,5-dimethylphenyl)(2-ethyl-1-methyl-1H-imidazol-5-yl)phenylmethanol

Cat. No. B5140019
M. Wt: 320.4 g/mol
InChI Key: ATZIDGRZRBSITN-UHFFFAOYSA-N
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Description

(2,5-dimethylphenyl)(2-ethyl-1-methyl-1H-imidazol-5-yl)phenylmethanol, also known as DMPIPM, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Scientific Research Applications

(2,5-dimethylphenyl)(2-ethyl-1-methyl-1H-imidazol-5-yl)phenylmethanol has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, (2,5-dimethylphenyl)(2-ethyl-1-methyl-1H-imidazol-5-yl)phenylmethanol has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In materials science, (2,5-dimethylphenyl)(2-ethyl-1-methyl-1H-imidazol-5-yl)phenylmethanol has been studied for its potential use in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). In organic synthesis, (2,5-dimethylphenyl)(2-ethyl-1-methyl-1H-imidazol-5-yl)phenylmethanol has been used as a building block for the synthesis of various compounds.

Mechanism of Action

The mechanism of action of (2,5-dimethylphenyl)(2-ethyl-1-methyl-1H-imidazol-5-yl)phenylmethanol is not fully understood. However, it has been suggested that (2,5-dimethylphenyl)(2-ethyl-1-methyl-1H-imidazol-5-yl)phenylmethanol may act as an inhibitor of certain enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in the development of various diseases.
Biochemical and Physiological Effects
(2,5-dimethylphenyl)(2-ethyl-1-methyl-1H-imidazol-5-yl)phenylmethanol has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that (2,5-dimethylphenyl)(2-ethyl-1-methyl-1H-imidazol-5-yl)phenylmethanol can inhibit the activity of acetylcholinesterase and monoamine oxidase, which are involved in the development of Alzheimer's disease and Parkinson's disease, respectively. (2,5-dimethylphenyl)(2-ethyl-1-methyl-1H-imidazol-5-yl)phenylmethanol has also been shown to exhibit antioxidant activity, which may be beneficial for the treatment of various diseases associated with oxidative stress.

Advantages and Limitations for Lab Experiments

(2,5-dimethylphenyl)(2-ethyl-1-methyl-1H-imidazol-5-yl)phenylmethanol has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. However, (2,5-dimethylphenyl)(2-ethyl-1-methyl-1H-imidazol-5-yl)phenylmethanol has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of (2,5-dimethylphenyl)(2-ethyl-1-methyl-1H-imidazol-5-yl)phenylmethanol. One potential direction is the development of (2,5-dimethylphenyl)(2-ethyl-1-methyl-1H-imidazol-5-yl)phenylmethanol-based drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another potential direction is the use of (2,5-dimethylphenyl)(2-ethyl-1-methyl-1H-imidazol-5-yl)phenylmethanol in the development of new materials for use in OLEDs and OFETs. Additionally, further studies are needed to fully understand the mechanism of action of (2,5-dimethylphenyl)(2-ethyl-1-methyl-1H-imidazol-5-yl)phenylmethanol and its potential applications in various fields.

Synthesis Methods

(2,5-dimethylphenyl)(2-ethyl-1-methyl-1H-imidazol-5-yl)phenylmethanol can be synthesized through a reaction between 2,5-dimethylbenzaldehyde and 2-ethyl-1-methyl-1H-imidazole-5-carbaldehyde in the presence of boron trifluoride etherate. The resulting intermediate is then reacted with phenylmagnesium bromide to yield (2,5-dimethylphenyl)(2-ethyl-1-methyl-1H-imidazol-5-yl)phenylmethanol.

properties

IUPAC Name

(2,5-dimethylphenyl)-(2-ethyl-3-methylimidazol-4-yl)-phenylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O/c1-5-20-22-14-19(23(20)4)21(24,17-9-7-6-8-10-17)18-13-15(2)11-12-16(18)3/h6-14,24H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATZIDGRZRBSITN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(N1C)C(C2=CC=CC=C2)(C3=C(C=CC(=C3)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,5-dimethylphenyl)(2-ethyl-1-methyl-1H-imidazol-5-yl)phenylmethanol

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